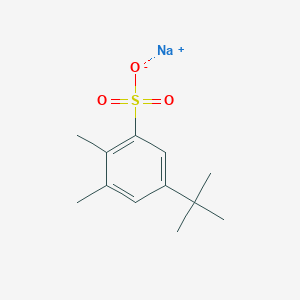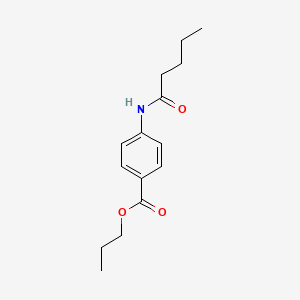![molecular formula C18H29NO B4934856 (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as CX-516, is a chemical compound that belongs to the family of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. CX-516 is a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them.
Wirkmechanismus
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine enhances the activity of AMPA receptors by binding to a specific site on the receptor called the modulatory site. This binding increases the affinity of the receptor for glutamate, the primary neurotransmitter that activates AMPA receptors. The increased activity of AMPA receptors leads to enhanced synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have other biochemical and physiological effects. For example, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages as a research tool. It is a highly selective modulator of AMPA receptors, which allows for the precise manipulation of these receptors in experimental settings. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also has a relatively long half-life, which allows for sustained effects on synaptic plasticity and memory. However, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has some limitations as well. It is not water-soluble, which can make it difficult to administer in some experimental settings. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also has a relatively low potency compared to other ampakines, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine and other ampakines. One area of interest is the development of more potent and selective ampakines that can be used as cognitive enhancers or treatments for neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of ampakine use on synaptic plasticity and cognitive function. Finally, the development of new methods for administering ampakines, such as intranasal delivery, may improve their efficacy and reduce potential side effects.
Synthesemethoden
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be synthesized through a multi-step process that involves the reaction of cyclohexylmethylamine with 4-methoxyphenylacetonitrile, followed by reduction and alkylation reactions. The synthesis of (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been described in several scientific publications, and the compound is commercially available from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been extensively studied for its potential use as a cognitive enhancer and treatment for various neurological and psychiatric disorders. In animal studies, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to improve memory formation and retrieval, increase attention and focus, and reduce anxiety and depression-like behaviors. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15(19-14-17-6-4-3-5-7-17)8-9-16-10-12-18(20-2)13-11-16/h10-13,15,17,19H,3-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQMIOKGYICGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)

![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)